molecular formula C10H12Cl3NO B1404194 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride CAS No. 817187-08-9

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride

Cat. No.: B1404194
CAS No.: 817187-08-9
M. Wt: 268.6 g/mol
InChI Key: UONKASQDDWBVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride is a synthetic compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. It is commonly used in scientific experiments as an antiparasitic agent. The compound is known for its effectiveness in various biological applications, making it a valuable tool in research and industry.

Scientific Research Applications

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an antiparasitic agent in various biological studies.

    Medicine: Investigated for its potential therapeutic effects in treating parasitic infections.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (SDS) for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” can be viewed for free at Echemi.com . This will provide detailed information about the compound’s hazards, handling, storage, and disposal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets in parasites. The compound disrupts essential biological processes in the parasites, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the parasite’s metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride
  • 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride
  • 3-(2,3-Difluorophenoxy)pyrrolidine hydrochloride

Uniqueness

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This makes it particularly effective as an antiparasitic agent compared to other similar compounds.

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKASQDDWBVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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